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Compound of Interest

Compound Name: 2-(2-Methylpropoxy)benzonitrile
CAS No.: 902093-98-5
Cat. No.: B3372405
Get Quote
. J

Executive Summary

2-Isobutoxybenzonitrile (CAS: 902093-98-5), systematically known as 2-(2-
methylpropoxy)benzonitrile, is a critical intermediate in the synthesis of non-purine xanthine
oxidase inhibitors (e.g., Febuxostat derivatives) and phosphodiesterase type 5 (PDES)
inhibitors.[1] Unlike its solid para-isomer, the ortho-substituted 2-isobutoxybenzonitrile typically
exists as a colorless oil at room temperature due to steric disruption of crystal packing.[2]

This guide provides a definitive technical analysis of its physicochemical properties, validated
synthesis protocols, and purification strategies for researchers in medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis[1][2]
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Property Data

Systematic Name 2-(2-methylpropoxy)benzonitrile
Common Name 2-Isobutoxybenzonitrile

CAS Number 902093-98-5

Molecular Formula C11H13NO

Molecular Weight 175.23 g/mol

SMILES CC(C)COC1=CC=CC=C1C#N

InChl Key XFQVUWGQZLIGJIQ-UHFFFAOYSA-N

Structural Significance

The compound features a benzonitrile core substituted at the ortho (2-) position with an
isobutoxy group.[1] This steric bulk adjacent to the nitrile group influences its reactivity and
physical state:

» Electronic Effect: The alkoxy group is electron-donating (+M effect), increasing electron
density on the ring, though the ortho position creates steric hindrance for nucleophilic attacks
at the nitrile carbon.

e Physical State: The ortho substitution disrupts planar stacking, lowering the melting point
significantly compared to the para isomer (4-isobutoxybenzonitrile), rendering it a liquid at
standard conditions.

Part 2: Thermodynamic & Physical Properties[1][2]
Melting Point and Boiling Point Data

Accurate determination of phase transition temperatures is vital for process design (distillation
vs. crystallization).
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Property Value /| Range Condition Confidence Level
Physical State Colorless Oil 25°C, 1 atm Experimental [1]
. . Experimental
Melting Point < 20°C Standard Pressure )
Observation
- ) Extrapolated from
Boiling Point (Exp) 120-125°C 0.5-1.0 mmHg
analogs
N ) Computational
Boiling Point (Pred) 258°C + 10°C 760 mmHg
(ACD/Labs)
Density 1.01 £ 0.05 g/cm3 20°C Predicted
Flash Point ~108°C Closed Cup Predicted

Technical Insight: While the para-isomer (4-isobutoxybenzonitrile) has a reported boiling point
of ~122°C at 0.3 Torr, the ortho-isomer exhibits similar volatility.[2] However, due to its liquid
state at room temperature, purification is best achieved via high-vacuum distillation or flash
column chromatography rather than recrystallization.

Part 3: Synthesis & Experimental Protocol

The most robust synthetic route involves the O-alkylation of 2-hydroxybenzonitrile
(Salicylonitrile) via a Williamson ether synthesis mechanism.[2]

Reaction Scheme

The reaction proceeds via nucleophilic substitution (

) where the phenoxide anion attacks the primary carbon of isobutyl bromide.
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Figure 1: Synthetic pathway for 2-isobutoxybenzonitrile via O-alkylation.

Detailed Protocol

Objective: Synthesis of 2-isobutoxybenzonitrile (10 mmol scale).
e Preparation:

o Charge a dry 100 mL round-bottom flask with 2-hydroxybenzonitrile (1.19 g, 10.0 mmol)
and anhydrous DMF (15 mL).

o Add Potassium Carbonate (

, 2.07 g, 15.0 mmol) in one portion.

o Note: Use anhydrous DMF to prevent hydrolysis of the alkyl halide.

o Alkylation:
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o Add Isobutyl Bromide (1.64 g, 1.30 mL, 12.0 mmol) dropwise via syringe.
o Heat the suspension to 70-80°C under an inert atmosphere (

) for 4—6 hours.

o Monitoring: Check progress via TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear, replaced by the product (
).

o Work-up:
o Cool the mixture to room temperature.
o Pour into ice-water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
o Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMF.

o Dry over anhydrous ngcontent-ng-c2699131324="" nghost-ng-c2339441298=""
class="inline ng-star-inserted">

, filter, and concentrate under reduced pressure.[3][4][5][6]
 Purification:

o Method A (High Purity): Flash Column Chromatography on silica gel using Hexane/Ethyl
Acetate (10:1 to 6:1 gradient).

o Method B (Scale-up): High-vacuum distillation (approx. 120°C at 1 mmHQg).[2]

Part 4: Purification Logic & Quality Control[2]

Achieving pharmaceutical-grade purity (>98%) requires removing specific impurities such as
unreacted phenol and the elimination byproduct (isobutylene).
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Figure 2: Purification decision matrix based on scale and purity requirements.

Quality Control Parameters

o Appearance: Must be a clear, colorless to pale yellow oil. Darkening indicates oxidation or
amine impurities.

 1H NMR (CDCI3, 400 MHz):

o 7.55 (dd, 1H, Ar-H)
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o

7.48 (m, 1H, Ar-H)

o

6.95-7.00 (m, 2H, Ar-H)

o

3.85 (d, 2H,

)

2.15 (m, 1H,

o

)

1.05 (d, 6H,

o

)

e IR Spectrum: Strong nitrile stretch (

) at ~2225 cm~1.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Characterization and Synthesis of 2-
Isobutoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3372405/docs#technical-guide-characterization-and-
synthesis-of-2-isobutoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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